炔丙基-PEG4-叔丁酯

描述

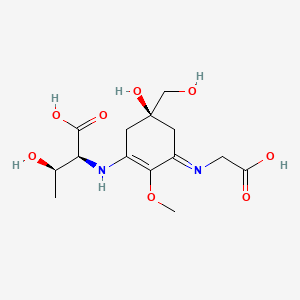

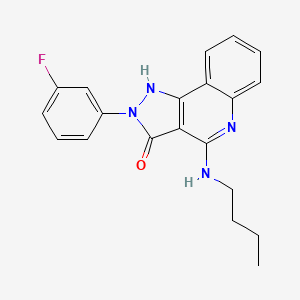

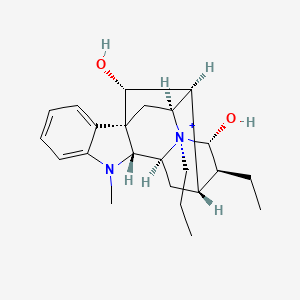

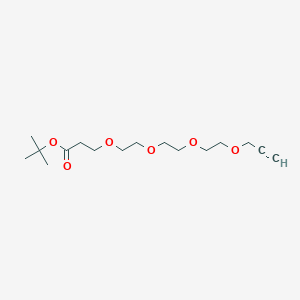

Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

While specific synthesis methods for Propargyl-PEG4-t-butyl ester were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-t-butyl ester is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis

The molecular weight of Propargyl-PEG4-t-butyl ester is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .科学研究应用

药物递送增强

炔丙基-PEG4-叔丁酯作为聚乙二醇 (PEG) 的衍生物,在药物递送系统中发挥着重要作用。聚乙二醇化(将 PEG 链连接到分子上的过程)的应用显着提高了难溶性药物的增溶性。这种修饰导致药物稳定性提高、免疫原性降低、循环寿命延长和毒性降低。因此,PEG 化药物表现出更好的递送和疗效。PEG 化在药物中的应用已得到充分确立,并继续成为活跃的开发领域,重点是克服 PEG 的局限性,如免疫原性和不可降解性 (Kaur & Mehta, 2017) (Jain & Jain, 2008)。

解决 PEG 免疫原性

虽然 PEG 化一直是生物偶联和纳米医学的金标准,但对 PEG 免疫原性的担忧导致了对替代品的更多研究。用 PEG 化药物治疗的患者或接触消费品中 PEG 的患者中抗 PEG 抗体的形成会导致药物疗效降低和潜在的不良反应。这强调了开发 PEG 替代品以减轻这些风险的重要性,这是聚合物化学和相关科学学科的一个重要关注点 (Thai Thanh Hoang Thi et al., 2020)。

聚合物化学的进展

聚合物化学的最新进展,特别是关于环氧乙烷、环氧丙烷和环氧丁烷等环氧烷的聚合,导致了新颖的聚合物结构和生物偶联方法。这些进步使得能够创建多功能线性和支链聚醚结构,这些结构在药物递送和生物偶联中具有应用。环氧化合物聚合中不断发展的技术有助于形成更广泛的“聚醚世界”,为聚合物及其在生物医学中的应用提供了多种结构选择 (Herzberger et al., 2016)。

组织工程和生物医学应用

用 PEG(PEG-GO)对氧化石墨烯(GO)进行功能化由于其增强的溶解性、稳定性和生物相容性而引起了极大的兴趣。PEG-GO 在组织工程中以其在干细胞附着、增殖和分化中的作用以及抗菌功效而著称。这些特性使得 PEG-GO 成为药物递送和组织工程等各种生物医学应用的理想候选者 (Ghosh & Chatterjee, 2020)。

作用机制

Target of Action

The primary target of Propargyl-PEG4-t-butyl ester are azide compounds or biomolecules . The compound forms a stable triazole linkage with these targets via copper-catalyzed Click Chemistry reactions .

Mode of Action

Propargyl-PEG4-t-butyl ester interacts with its targets (azide compounds or biomolecules) through a copper-catalyzed Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .

Pharmacokinetics

The compound is soluble in dmso, dcm, and dmf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Propargyl-PEG4-t-butyl ester is the formation of a stable triazole linkage with azide compounds or biomolecules . This could potentially alter the function of these biomolecules, depending on their role in the cell.

Action Environment

The action of Propargyl-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment.

未来方向

Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.

生化分析

Biochemical Properties

Propargyl-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. This compound interacts with azide-bearing compounds or biomolecules, enabling the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization . The hydrophilic PEG spacer enhances solubility, facilitating its use in aqueous environments .

Cellular Effects

Propargyl-PEG4-t-butyl ester influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the attachment of functional groups to target biomolecules . The hydrophilic nature of the PEG spacer ensures efficient cellular uptake and distribution, enhancing its effectiveness in cellular applications .

Molecular Mechanism

The molecular mechanism of Propargyl-PEG4-t-butyl ester involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can be used to attach various functional groups to target biomolecules. The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions, allowing further functionalization . This mechanism enables precise and stable modifications of biomolecules, making Propargyl-PEG4-t-butyl ester a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, Propargyl-PEG4-t-butyl ester exhibits stability and effectiveness over time. The compound’s stability is maintained under appropriate storage conditions, typically at -20°C . Over time, the effects of Propargyl-PEG4-t-butyl ester on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies . This stability ensures reliable and reproducible results in biochemical experiments.

Dosage Effects in Animal Models

The effects of Propargyl-PEG4-t-butyl ester vary with different dosages in animal models. At lower dosages, the compound effectively facilitates the conjugation of biomolecules without causing adverse effects . At higher dosages, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels in experimental settings . Threshold effects and dose-dependent responses should be carefully monitored to ensure safe and effective use in animal studies .

Metabolic Pathways

Propargyl-PEG4-t-butyl ester is involved in metabolic pathways that facilitate the conjugation of biomolecules through Click Chemistry . The compound interacts with azide-bearing compounds or biomolecules, forming stable triazole linkages . This interaction is catalyzed by copper, enabling precise and efficient modifications of target biomolecules . The metabolic pathways involving Propargyl-PEG4-t-butyl ester contribute to its effectiveness in biochemical applications .

Transport and Distribution

Within cells and tissues, Propargyl-PEG4-t-butyl ester is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in target cells . This efficient transport and distribution enhance the compound’s effectiveness in biochemical applications, ensuring precise modifications of target biomolecules .

Subcellular Localization

Propargyl-PEG4-t-butyl ester exhibits specific subcellular localization, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This precise localization ensures effective interactions with target biomolecules, enhancing the compound’s utility in biochemical research .

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLPTKRFULADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。